The compound has the following identifiers:
It belongs to the class of bipyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The trifluoromethyl group enhances its pharmacological properties, making it a candidate for further research in drug development and synthesis.
The synthesis of 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine typically involves multiple steps, focusing on the formation of the bipyrazole core followed by the introduction of the ethyl and trifluoromethyl substituents.
The molecular structure of 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine features a complex arrangement that contributes to its chemical properties:
Computational studies using Density Functional Theory (DFT) can provide insights into bond lengths, angles, and electronic properties. Such analyses reveal how the trifluoromethyl group influences molecular stability and reactivity.
3-[1'-Ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration.
Further experimental studies would be necessary to elucidate the precise mechanisms at play for this specific compound.
The physical and chemical properties of 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
pH | Basic due to amine group |
These properties play a crucial role in determining its behavior in biological systems and during synthesis.
The applications of 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine span several fields:
Bipyrazole scaffolds constitute a privileged structural class in medicinal chemistry due to their versatile hydrogen-bonding capabilities, aromatic stacking potential, and metabolic resilience. The 3,4'-bipyrazole system in this compound provides a conformationally constrained framework that enables precise spatial orientation of pharmacophoric elements. This rigidity enhances selectivity for biological targets while minimizing off-target interactions. Recent studies demonstrate that such scaffolds effectively inhibit bacterial DNA gyrase and topoisomerase IV—critical targets in Gram-positive and Gram-negative pathogens [4] [7]. Modifications at the N1' position (ethyl substitution) further modulate electronic properties and steric bulk, influencing binding kinetics and resistance profiles.
Table 1: Bipyrazole Scaffold Modifications and Their Pharmacological Impacts
Position | Substituent | Biological Consequence |
---|---|---|
N1' | Ethyl | Enhanced metabolic stability and lipophilicity |
C5 | Trifluoromethyl | Increased electrophilicity and membrane penetration |
C3' | Propyl linker | Enables terminal functionalization (e.g., amine) |
Coordination complexes derived from bipyrazole ligands exhibit potent activity against Fusarium oxysporum fungi and ESKAPE pathogens, underscoring their broad-spectrum potential [7]. The scaffold’s synthetic versatility allows for rapid generation of analogs via cyclocondensation of hydrazines with diketones or via palladium-catalyzed coupling strategies, facilitating structure-activity relationship studies [5] [10].
The trifluoromethyl (-CF₃) group at the C5 position is a critical determinant of this compound’s bioactivity. This substituent contributes to:
In antimicrobial contexts, trifluoromethylated pyrazoles demonstrate superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated analogs, attributable to enhanced penetration through peptidoglycan layers [4].
The propan-1-amine tail serves multiple drug-likeness functions:
This moiety aligns with "molecular bridge" strategies in antibiotic design, where flexible linkers tether hydrophobic and hydrophilic domains to optimize pharmacokinetics [4].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8